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molecular formula C7H6BNO2S B2950147 Thieno[2,3-b]pyridin-2-ylboronic acid CAS No. 953411-01-3

Thieno[2,3-b]pyridin-2-ylboronic acid

Cat. No. B2950147
M. Wt: 179
InChI Key: MNEBNNDPFRPIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008481B2

Procedure details

To a solution of thieno[2,3-b]pyridine (0.50 g, 3.7 mmol) in THF (25 mL) at about −78° C. was added n-BuLi (1.6 M in hexane, 2.5 mL, 4.1 mmol) dropwise over about 10 min. After about 45 min, added triisopropyl borate (0.93 mL, 4.1 mol). Stirred for about 1 hour at about −78° C. then at about 0° C. for about 30 min. 10% aqueous HCl (10 mL) was added and the ice bath was removed. After about 30 min, EtOAc (30 mL) was added. The reaction mixture was filtered to remove a precipitate that was washed with additional water and EtOAc. The combined layers were separated and the aqueous layer was extracted with additional EtOAc (2×30 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, decanted, and concentrated to get a solid that was triturated with EtOAc and heptane then filtered to give thieno[2,3-b]pyridin-2-ylboronic acid (0.043 g, 6%); RP-HPLC (Table 1, Method g) Rt 1.67 min, m/z (ESI+) 180.1 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[Li]CCCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.Cl>C1COCC1>[S:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[C:2]1[B:15]([OH:20])[OH:16]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
S1C=CC=2C1=NC=CC2
Name
Quantity
2.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirred for about 1 hour at about −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at about 0° C. for about 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
WAIT
Type
WAIT
Details
After about 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
EtOAc (30 mL) was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove a precipitate that
WASH
Type
WASH
Details
was washed with additional water and EtOAc
CUSTOM
Type
CUSTOM
Details
The combined layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional EtOAc (2×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get a solid
CUSTOM
Type
CUSTOM
Details
that was triturated with EtOAc and heptane
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
S1C(=CC=2C1=NC=CC2)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.043 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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